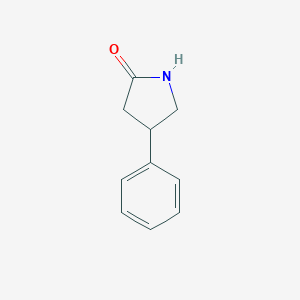
4-苯基-2-吡咯烷酮
概述
描述
4-Phenyl-2-pyrrolidone is a chemical compound with the molecular formula C10H11NO. It is a derivative of pyrrolidone, characterized by the presence of a phenyl group attached to the nitrogen-containing five-membered lactam ring. This compound is known for its applications as a synthetic intermediate in various chemical reactions and its potential biological activities .
科学研究应用
4-Phenyl-2-pyrrolidone has a wide range of applications in scientific research:
作用机制
Target of Action
Pyrrolidine derivatives, which include 4-phenyl-2-pyrrolidone, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a variety of biological activities, including antibacterial activity .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a parent compound of 4-phenyl-2-pyrrolidone, have been compared with other compounds, suggesting that these factors may influence the pharmacokinetics of 4-phenyl-2-pyrrolidone .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial activity .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring, a feature of 4-phenyl-2-pyrrolidone, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
The biochemical properties of 4-Phenyl-2-pyrrolidone are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in the synthesis of bromodomain-containing protein 4 (BRD4) bromodomain 1 inhibitors
Cellular Effects
It is known that its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenyl-2-pyrrolidone can be synthesized through several methods. One common approach involves the cyclization of 4-nitro-3-phenylbutyric acid ester in the presence of a reducing agent . Another method uses benzaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Phenyl-2-pyrrolidone often involves the use of closed reactors to ensure controlled reaction conditions. The process typically includes the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
化学反应分析
Types of Reactions: 4-Phenyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidones.
相似化合物的比较
2-Pyrrolidone: A simpler analog without the phenyl group, used in the synthesis of polymers and as a solvent.
4-Phenyl-2-pyrrolidinone: A closely related compound with similar structural features but different biological activities.
Pyrrolidine: A saturated analog with a wide range of applications in medicinal chemistry.
Uniqueness: 4-Phenyl-2-pyrrolidone stands out due to its unique combination of a phenyl group and a pyrrolidone ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various bioactive compounds highlights its significance in both research and industrial applications .
属性
IUPAC Name |
4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923118 | |
| Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1198-97-6 | |
| Record name | 4-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpyrrolidone-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-2-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of 4-Phenyl-2-pyrrolidone impact its reactivity?
A2: One study focuses on the synthesis of the R-enantiomer of N-Carbamoylmethyl-4-phenyl-2-pyrrolidinone []. This suggests that stereochemistry plays a significant role in the biological activity or applications of these compounds. Further research is needed to understand the specific impact of different enantiomers on their pharmacological profiles.
Q2: What synthetic strategies are employed for the preparation of 4-Phenyl-2-pyrrolidone derivatives?
A4: Several studies highlight different synthetic approaches. One paper describes a method for preparing N-carbamoylmethyl-4-phenyl-2-pyrrolidinone involving N-alkylation of 4(R)-phenyl-2-pyrrolidinone with haloacetic acid ester followed by treatment with ammonia []. Another study focuses on the synthesis of N-acyl derivatives of 4-Phenyl-2-pyrrolidone [], while others explore reactions with benzalmalonate analogs [] and nitroethenes [].
Q3: What spectroscopic techniques are used to characterize 4-Phenyl-2-pyrrolidone and its derivatives?
A6: While the provided abstracts don't delve into specific spectroscopic data, one study mentions the determination of crystal and molecular structures [], indicating the use of X-ray crystallography. Other common techniques for structural characterization likely employed include NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Q4: Are there any known methods for the preparation of halogenated 4-Phenyl-2-pyrrolidone derivatives?
A7: Yes, one study outlines a method for synthesizing 5-bromo derivatives of 4-aryl-3-pyrrolin-2-ones []. This suggests possibilities for further functionalization and potential impact on the biological activity of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



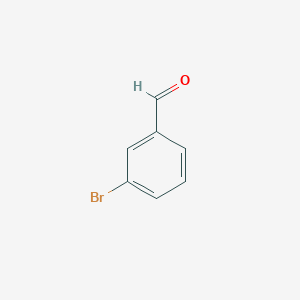
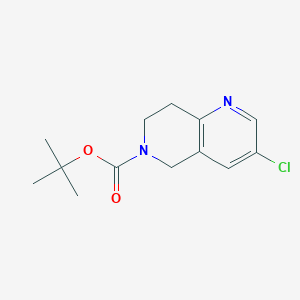
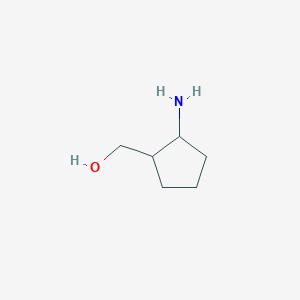
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
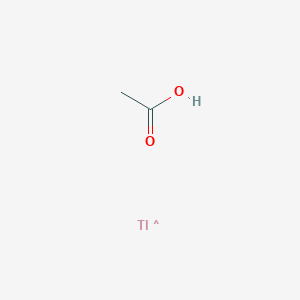
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
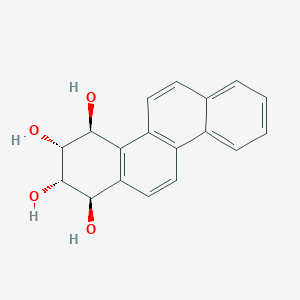
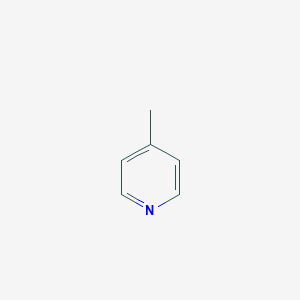
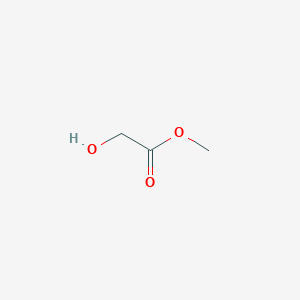
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
